molecular formula C13H25NO4 B15298640 (3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-methylhexanoic acid

(3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-methylhexanoic acid

Cat. No.: B15298640
M. Wt: 259.34 g/mol
InChI Key: ONRRBBCAMWGQFX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-{(tert-Butoxy)carbonylamino}-5-methylhexanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure comprises a chiral (3S)-configured backbone with a methyl-substituted hexanoic acid chain, a Boc-protected methylamino group, and a carboxylic acid terminus. This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly for the preparation of bioactive molecules like pregabalin analogs . Key properties include:

  • Molecular Formula: C₁₃H₂₅NO₄ (calculated from )
  • CAS Registry Number: 649748-09-4
  • Role: Acts as a building block in peptide synthesis and drug development, leveraging the Boc group for temporary amine protection during solid-phase synthesis .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

(3S)-5-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid

InChI

InChI=1S/C13H25NO4/c1-9(2)7-10(8-11(15)16)14(6)12(17)18-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,16)/t10-/m0/s1

InChI Key

ONRRBBCAMWGQFX-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CC(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Alkylation: The protected amino acid is then subjected to alkylation using methyl iodide (CH3I) to introduce the methyl group.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired (3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted amino acids with various functional groups.

Scientific Research Applications

(3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(3S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)
  • Structure : Lacks the Boc group, exposing the primary amine.
  • Pharmacology : Approved anticonvulsant and neuropathic pain therapeutic; binds to voltage-gated calcium channels .
  • Synthetic Relationship: (3S)-3-{(tert-Butoxy)carbonylamino}-5-methylhexanoic acid serves as a protected precursor in pregabalin synthesis .
(2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic Acid
  • Structure : Contains an additional hydroxyl group at position 2.
  • Properties : Higher polarity due to the hydroxyl group, influencing solubility (e.g., in aqueous vs. organic phases) .
  • Molecular Weight: 261.32 g/mol (vs. 259.34 g/mol for the non-hydroxylated Boc compound) .
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid
  • Structure: Cyclohexane backbone instead of hexanoic acid, introducing conformational rigidity.
  • Applications : Used in constrained peptide design and as a building block for small-molecule inhibitors .
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid
  • Structure: Amino group at position 2 (vs. position 3 in the target compound).
  • Stereochemical Impact : Altered spatial arrangement affects enzyme recognition in peptide coupling reactions .
Key Observations :
  • Boc Group Utility : The Boc group in the target compound enhances stability during synthesis compared to Fmoc-protected analogs (e.g., Fmoc-β-HoLeu-OH in ), which require milder deprotection conditions .
  • Branching Effects: The 5-methyl group in the target compound improves lipophilicity relative to linear analogs like (S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic acid (), which has a polar pyridine moiety.

Biological Activity

(3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid, also known as methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate, is a compound that belongs to the class of gamma-keto acids and derivatives. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₉N₁O₅, with a molecular weight of approximately 245.27 g/mol. The structure features a tert-butoxycarbonyl group, which is often used in organic synthesis for protecting amines during chemical reactions. The presence of the methyl group and the keto functionality contributes to its reactivity and biological interactions.

PropertyValue
Chemical FormulaC₁₁H₁₉N₁O₅
Molecular Weight245.27 g/mol
IUPAC Namemethyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
CAS NumberNot Available

Biological Activity

Research indicates that compounds similar to (3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid exhibit various biological activities, including cytotoxicity against cancer cell lines and potential anti-inflammatory properties.

Cytotoxicity Studies

One study focused on the synthesis of derivatives of Sansalvamide A, a natural product known for its anticancer properties. The derivatives were evaluated for their cytotoxic effects on HCT116 colon cancer cells. Among these derivatives, some exhibited significantly higher activity compared to the original compound, suggesting that modifications to the structure can enhance biological efficacy .

The mechanism by which (3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid exerts its biological effects may involve modulation of metabolic pathways related to amino acid metabolism and protein synthesis. Its structural characteristics suggest it could interact with specific enzymes or receptors involved in these processes.

Case Studies

  • Anticancer Activity : In a comparative study involving various gamma-keto acids, several compounds were tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that modifications in the side chains significantly influenced their potency, with certain configurations leading to enhanced cytotoxic effects .
  • Anti-inflammatory Potential : Another study explored the anti-inflammatory properties of related compounds in animal models. The findings suggested that these compounds could reduce inflammation markers and improve recovery outcomes in models of induced inflammation .

Q & A

Q. What are the optimal synthetic routes for (3S)-3-{[(tert-butoxycarbonyl)(methyl)amino}-5-methylhexanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) *. Subsequent steps may include coupling with a methyl group via alkylation or reductive amination. Critical parameters include:

  • Temperature : Room temperature for Boc protection to avoid side reactions.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
    Yields >70% are achievable with rigorous exclusion of moisture. Impurities often arise from incomplete Boc deprotection or racemization; chiral HPLC is recommended for purity assessment *.

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Lyophilized forms are stable for >1 year *.
  • Handling : Use anhydrous solvents (e.g., DCM, DMF) and gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to acids/bases, which can cleave the Boc group prematurely *.

Q. What analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., Boc methyl at δ 1.4 ppm, carboxylic acid at δ 12.1 ppm) *.
  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to verify enantiomeric excess (>98% is typical for well-optimized syntheses) *.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical [M+H]⁺: 302.1864) *.

Advanced Research Questions

Q. How does the stereochemistry at the 3S position influence biological activity in target binding studies?

The 3S configuration enhances hydrogen-bonding interactions with chiral pockets in enzymes (e.g., proteases or kinases). Comparative studies with 3R analogs show 10–100x lower IC₅₀ values for the 3S isomer in assays targeting ATP-binding domains *. To probe this:

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses.
  • SAR studies : Synthesize diastereomers and compare inhibition constants (Kᵢ) via fluorescence polarization assays *.

Q. What strategies mitigate racemization during Boc deprotection or subsequent coupling reactions?

  • Deprotection : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 30 minutes to minimize acid-induced racemization *.
  • Coupling : Employ coupling agents like HATU/DIPEA at -15°C to reduce base-catalyzed epimerization *.
  • Monitoring : Track enantiopurity via circular dichroism (CD) at 220–240 nm after each step *.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles . Solutions include:

  • Standardized protocols : Use a common cell line (e.g., HEK293) and ATP-luciferase assays for consistency *.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics independently *.
  • Batch analysis : Compare LC-MS purity (>95%) and residual solvent levels across studies *.

Q. What are the applications of this compound in bioconjugation or prodrug design?

The carboxylic acid moiety enables carbodiimide-mediated coupling to amines (e.g., lysine residues in antibodies). Key applications:

  • Prodrugs : Conjugate with hydroxyl-containing therapeutics (e.g., antivirals) via ester linkages for pH-dependent release *.
  • Bioconjugation : Use EDC/NHS chemistry to link the compound to PEGylated carriers for enhanced solubility *.

Q. How can researchers optimize HPLC methods to separate this compound from structurally similar byproducts?

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 3 µm) with a 0.1% TFA water/acetonitrile gradient.
  • Conditions : 5–95% acetonitrile over 20 minutes, flow rate 1 mL/min, detection at 254 nm *.
  • Troubleshooting : Add 0.1% formic acid to improve peak symmetry for ionizable groups *.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.